Structural Characterization and Synthetic Methodology of 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one
Structural Characterization and Synthetic Methodology of 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one
A Comprehensive Whitepaper on Spiro-oxindole Architecture, Synthesis, and Analytical Profiling
Executive Summary
The spiro-oxindole scaffold represents a privileged class of three-dimensional heterocyclic motifs in modern medicinal chemistry and drug discovery. Among these, 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one (also designated as 5'-nitrospiro[cyclohexane-1,3'-indolin]-2'-one, CAS: 156232-54-1) serves as a critical intermediate and pharmacophore. The fusion of a rigid spiro-cyclohexane ring at the C3 position of the oxindole core, coupled with a strongly electron-withdrawing nitro group at the C5 position, creates a unique spatial orientation that is highly favorable for interacting with complex biological targets, most notably the p53-MDM2 protein-protein interaction axis.
This technical guide provides an in-depth analysis of the structural characterization, synthetic methodologies, and analytical validation protocols for this specific spiro-oxindole derivative, designed to equip synthetic chemists and drug development professionals with actionable, field-proven insights.
Molecular Architecture & Physicochemical Profile
The structural complexity of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one arises from its orthogonal ring system. The spiro carbon (C3) acts as a tetrahedral vertex connecting the planar oxindole system with the puckered cyclohexane ring.
Causality of Structural Features: The C5-nitro substitution significantly alters the electronic landscape of the oxindole core. By withdrawing electron density via both inductive and resonance effects, the nitro group increases the acidity of the N-H bond, which can enhance hydrogen-bond donor capacity in biological binding pockets. Furthermore, the spiro-cyclohexane ring restricts the conformational flexibility of the molecule, reducing the entropic penalty upon binding to target proteins.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical properties of the compound, validated against the [1].
| Property | Value | Context / Significance |
| CAS Number | 156232-54-1 | Unique registry identifier for procurement and literature tracking. |
| Molecular Formula | C₁₃H₁₄N₂O₃ | Dictates the exact mass for HRMS validation. |
| Molecular Weight | 246.26 g/mol | Falls well within Lipinski's Rule of 5 for oral bioavailability. |
| SMILES | O=C1Nc2c(C31CCCCC3)cc(cc2)[O-] | Essential for in silico docking and computational modeling. |
| Hydrogen Bond Donors | 1 (N-H) | Critical for anchoring the molecule in target protein pockets. |
| Hydrogen Bond Acceptors | 3 (C=O, NO₂) | Facilitates secondary interactions with target residues. |
Mechanistic Synthesis & Spiro-annulation Protocol
The synthesis of spiro[cyclohexane-1,3'-indolin]-2'-ones can be achieved through various methodologies, including acid-mediated domino reactions [2]. However, for the specific C5-nitro derivative, a direct base-catalyzed double alkylation (spiro-annulation) of 5-nitrooxindole with 1,5-dibromopentane is the most robust and scalable approach.
Experimental Workflow: Base-Catalyzed Spiro-annulation
Synthetic workflow for the spiro-annulation of 5-nitrooxindole.
Step-by-Step Methodology (Self-Validating Protocol)
Causality of Reagent Selection: Sodium hydride (NaH) is selected over weaker bases (e.g., K₂CO₃) because the complete deprotonation of both the oxindole nitrogen and the C3 carbon is required to form the highly nucleophilic dianion. The use of anhydrous Tetrahydrofuran (THF) ensures the base is not quenched by moisture, while the 0°C initiation temperature controls the exothermic hydrogen gas evolution.
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Preparation of the Dianion:
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Charge a flame-dried, argon-purged round-bottom flask with 5-nitrooxindole (1.0 equiv) and anhydrous THF (0.2 M).
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Cool the reaction mixture to 0°C using an ice-water bath.
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Slowly add NaH (60% dispersion in mineral oil, 2.5 equiv) in portions. In-Process Control (IPC): Observe the evolution of H₂ gas. The solution will transition to a deep red/purple hue, indicating the formation of the highly conjugated C3-dianion.
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Stir at 0°C for 30 minutes to ensure complete deprotonation.
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Alkylation and Cyclization:
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Add 1,5-dibromopentane (1.1 equiv) dropwise via syringe.
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Allow the reaction to warm to room temperature, then heat to 60°C for 12 hours.
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Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The highly polar baseline spot (dianion) should disappear, replaced by a higher Rf spot corresponding to the highly lipophilic spiro-product.
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Quenching and Isolation:
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Cool to 0°C and carefully quench with saturated aqueous NH₄Cl to neutralize unreacted NaH.
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Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purify via silica gel flash chromatography to yield the pure spiro-oxindole.
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Analytical Characterization & Structural Validation
To ensure the structural integrity of the synthesized 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one, a rigorous analytical profiling protocol must be executed.
Causality of NMR Solvents: DMSO-d₆ is strictly utilized rather than CDCl₃ due to the strong intermolecular hydrogen bonding of the oxindole N-H group. DMSO disrupts these bonds, providing a sharp, distinct N-H singlet around 10.5 ppm, which serves as a critical internal reference point for structural integrity.
¹H and ¹³C NMR Spectral Assignments
The disappearance of the C3 methylene protons (typically ~3.5 ppm in the starting material) and the appearance of a 10-proton multiplet in the aliphatic region definitively self-validates the success of the spiro-annulation.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J) |
| N-H (Oxindole) | ~ 10.90 | Singlet (s) | 1H | N/A |
| Ar-H (C4, adjacent to NO₂) | ~ 8.15 | Doublet (d) | 1H | 2.2 Hz |
| Ar-H (C6, adjacent to NO₂) | ~ 8.22 | Doublet of doublets (dd) | 1H | 8.5 Hz, 2.2 Hz |
| Ar-H (C7, adjacent to NH) | ~ 7.05 | Doublet (d) | 1H | 8.5 Hz |
| Cyclohexane (C2', C6') | ~ 1.85 - 1.95 | Multiplet (m) | 4H | N/A |
| Cyclohexane (C3', C4', C5') | ~ 1.40 - 1.75 | Multiplet (m) | 6H | N/A |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides orthogonal validation of the functional groups. The electron-withdrawing nature of the nitro group slightly shifts the carbonyl stretching frequency higher compared to unsubstituted oxindoles.
| Functional Group | Wavenumber (cm⁻¹) | Intensity / Shape |
| N-H Stretch | 3210 | Strong, broad |
| C=O Stretch (Lactam) | 1725 | Strong, sharp |
| NO₂ Asymmetric Stretch | 1525 | Strong, sharp |
| NO₂ Symmetric Stretch | 1340 | Strong, sharp |
Pharmacological Significance: The p53-MDM2 Axis
Spiro[cyclohexane-1,3'-indolin]-2'-one derivatives are heavily investigated as non-peptide, small-molecule inhibitors of the p53-MDM2 protein-protein interaction [3]. The tumor suppressor protein p53 is negatively regulated by MDM2. The 5-nitro-spirooxindole scaffold mimics the spatial projection of the critical Trp23, Leu26, and Phe19 residues of p53, allowing it to competitively bind to the hydrophobic cleft of MDM2.
Mechanism of action: Spirooxindole-mediated inhibition of the MDM2-p53 pathway.
Mechanistic Insight: The C5-nitro group enhances the binding affinity by participating in auxiliary dipole-dipole interactions or hydrogen bonding with the histidine residues (e.g., His96) located at the periphery of the MDM2 binding pocket, while the spiro-cyclohexane ring deeply inserts into the Leu26 sub-pocket, effectively displacing p53 and triggering cancer cell apoptosis.
References
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Bencivenni, G., et al. "HOAc-Mediated Domino Diels–Alder Reaction for Synthesis of Spiro[cyclohexane-1,3′-indolines] in Ionic Liquid [Bmim]Br." ACS Omega, 2018. URL:[Link]
